Cantleyoside

Natural Product Chemistry Pharmacognosy Bioactivity Screening

For chemophenetic and anti-inflammatory research: Cantleyoside's unique bis-iridoid structure delivers a narrow, defined biological profile not found in simpler secoiridoids. Its specific activity in mitochondrial dysfunction assays (OCR/ECAR reduction) makes it non-substitutable for targeted RA research. Procure root-derived material for maximized yield.

Molecular Formula C33H46O19
Molecular Weight 746.7 g/mol
CAS No. 32455-46-2
Cat. No. B2394941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCantleyoside
CAS32455-46-2
Molecular FormulaC33H46O19
Molecular Weight746.7 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=O)C=C)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C33H46O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,6,10-15,18-27,30-33,35-42H,1,5,7-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1
InChIKeyGXXXVFMBJGIYPK-RXSNYNEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cantleyoside (CAS 32455-46-2) for Scientific Procurement: A Bis-Iridoid Glycoside Natural Product


Cantleyoside (CAS 32455-46-2) is a naturally occurring bis-iridoid glycoside, a sub-class of iridoids characterized by the linkage of two iridoid sub-units [1]. It is a prominent secondary metabolite isolated from various plant species, most notably the roots of *Dipsacus asper* and *Pterocephalus hookeri* [REFS-1, REFS-2]. With a molecular formula of C33H46O19 and a molecular weight of 746.71 g/mol, it belongs to the terpenoid class and is recognized as a key chemophenetic marker for the Caprifoliaceae family [REFS-1, REFS-3].

Why Cantleyoside Cannot Be Interchanged with Simple Secoiridoid Analogs


Unlike simple secoiridoids such as loganin, secologanin, or swertiamarin, Cantleyoside's bis-iridoid structure, composed of two linked iridoid sub-units, imparts distinct physicochemical properties and biological recognition [1]. This structural complexity translates into a unique and narrow biological fingerprint. A comprehensive 2024 review of 159 tested bis-iridoids identified Cantleyoside as the compound with the highest number of specific biological tests, in contrast to sylvestroside I, which had the highest total number of tests [1]. This specificity indicates that its activity profile is not broadly shared across the class and cannot be assumed from simpler analogs, making direct substitution for applications like anti-inflammatory research or chemotaxonomic studies unreliable.

Quantitative Differentiation Guide: Key Performance Metrics for Cantleyoside


Cantleyoside Exhibits the Highest Specificity in Biological Testing Among Bis-Iridoids

Cantleyoside differentiates itself from the closely related bis-iridoid sylvestroside I by having the highest number of specific biological tests reported across all bis-iridoids. While sylvestroside I has been subjected to the highest total number of biological assays, Cantleyoside's activity appears more targeted [1].

Natural Product Chemistry Pharmacognosy Bioactivity Screening

Significantly Higher Accumulation of Cantleyoside in Roots vs. Aerial Parts of P. hookeri

In a comparative study of *Pterocephalus hookeri*, the concentration of Cantleyoside was found to be significantly higher in the root compared to the aerial plant part [1]. This quantitative difference was more pronounced than that observed for other compounds like sylvestroside I and dipsanosides B and A.

Botanical Sourcing Phytochemistry Quality Control

Cantleyoside's Anti-Inflammatory Mechanism is Characterized by Mitochondrial Dysfunction in HFLS-RA Cells

Cantleyoside (CA) exerts its anti-inflammatory effects on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) by a specific mechanism involving mitochondrial dysfunction, which is not reported for all iridoid glycosides. This includes reducing the oxygen consumption rate (OCR), extracellular acidification rate (ECAR), and real-time ATP production rate [1].

Rheumatoid Arthritis Research Inflammation Mitochondrial Biology

Cantleyoside is a Recognized Chemophenetic Marker for the Caprifoliaceae Family

A 2024 review identifies Cantleyoside as one of the key chemophenetic markers for the Caprifoliaceae family, distinguishing it from other bis-iridoids like GI-3 and GI-5, which are markers for Oleaceae [1].

Chemotaxonomy Botanical Identification Natural Product Standards

Prioritized Application Scenarios for Cantleyoside Based on Quantitative Evidence


Specialized In Vitro Studies on Rheumatoid Arthritis Pathology

Cantleyoside is a rational choice for researchers investigating the role of mitochondrial dysfunction in the inflammatory response of synovial cells. Its demonstrated ability to reduce OCR, ECAR, and ATP production in HFLS-RA cells provides a specific mechanism to probe in assays related to rheumatoid arthritis [3].

Quality Control and Authentication of Caprifoliaceae-Based Botanicals

Due to its classification as a chemophenetic marker for the Caprifoliaceae family [3], Cantleyoside should be procured as a high-purity reference standard. It is essential for the development and validation of analytical methods (e.g., UPLC, HPLC) used to authenticate and standardize extracts from plants like *Dipsacus asper*.

Sourcing and Isolation from Plant Roots for Maximum Yield

For preparative isolation or large-scale extraction, procurement or cultivation strategies should focus on the root tissue of *Pterocephalus hookeri* or related species. Quantitative UPLC data confirms that root material contains significantly higher levels of Cantleyoside compared to aerial parts (p < 0.001) [3], maximizing yield and cost-efficiency.

Targeted Bioactivity Screening Focused on Specific Mechanisms

In contrast to broad, high-throughput screening efforts where sylvestroside I might be considered due to its wider testing history [3], Cantleyoside is more appropriate for research programs aimed at identifying compounds with a narrower, more defined set of biological activities, particularly those linked to its unique bis-iridoid structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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